Friedelin-3,4-Lactone

Vue d'ensemble

Description

Friedelin-3,4-lactone is a triterpenoid compound that can be isolated from the leaves of Garcia parviflora. It is known for its weak antitumor activity and is part of the larger class of friedelane triterpenoids, which are pentacyclic triterpenes commonly found in various plant species .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Friedelin-3,4-lactone can be synthesized through various methods, including the extraction from natural sources. The extraction process typically involves the use of organic solvents such as methanol, ethanol, hexane, dichloromethane, petroleum ether, and chloroform. Soxhlet extraction is a common method used for this purpose .

Industrial Production Methods: In industrial settings, the production of this compound may involve advanced techniques such as ultrasound, microwave, supercritical fluid, ionic liquid, and acid hydrolysis. These methods are designed to reduce environmental impact while maximizing yield .

Analyse Des Réactions Chimiques

Types of Reactions: Friedelin-3,4-lactone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Applications De Recherche Scientifique

Pharmacological Applications

1. Antitumor Activity

Friedelin-3,4-lactone has demonstrated cytotoxic effects against various cancer cell lines. For instance, it exhibits an IC50 value of 17.1 μM against U251 glioma cells, indicating its potential as an anticancer agent . Studies have shown that it induces apoptosis in cancer cells through multiple pathways, making it a candidate for further development in cancer therapies.

2. Anti-inflammatory Effects

Research indicates that this compound possesses significant anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various animal models . This activity suggests its potential use in treating inflammatory diseases.

3. Antimicrobial Properties

The compound has exhibited antimicrobial activity against a range of pathogens, including bacteria and fungi. This property positions this compound as a promising candidate for developing new antimicrobial agents .

Extraction Methods

The extraction of this compound from plant sources can be achieved through various methods:

| Plant Source | Extraction Method | Solvent Used | Yield (%) |

|---|---|---|---|

| Quercus cerris | Soxhlet extraction | Methanol | 12.1 |

| Maytenus aquifolium | Successive extraction | Hexane | 0.49 |

| Dombeya torrida | Chloroform extraction | Chloroform | NA |

These methods highlight the importance of selecting appropriate solvents and techniques to maximize yield and purity .

Case Studies

Case Study 1: Cancer Treatment

A study conducted on U251 glioma cells demonstrated that this compound not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways. This suggests its potential as a therapeutic agent in glioblastoma treatments .

Case Study 2: Inflammation Reduction

In animal models of arthritis, administration of this compound resulted in a significant reduction in joint swelling and pain. The compound was found to lower levels of inflammatory markers such as TNF-alpha and IL-6 .

Mécanisme D'action

The mechanism of action of friedelin-3,4-lactone involves its interaction with cellular targets and pathways. It has been shown to exert cytotoxic effects by inducing apoptosis in cancer cells. The specific molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with key signaling pathways that regulate cell growth and survival .

Comparaison Avec Des Composés Similaires

Friedelin: A pentacyclic triterpene with similar structural features and biological activities.

3β-Friedelinol: A derivative of friedelin with additional hydroxyl groups, known for its pharmacological potential.

Uniqueness: Friedelin-3,4-lactone is unique due to its specific lactone ring structure, which imparts distinct chemical and biological properties. Its weak antitumor activity and specific cytotoxic effects on certain cell lines differentiate it from other similar compounds .

Activité Biologique

Friedelin-3,4-lactone is a pentacyclic triterpenoid compound primarily isolated from the leaves of Garcia parviflora. This compound has garnered attention for its potential biological activities, including cytotoxic effects against various cancer cell lines, anti-inflammatory properties, and other pharmacological effects.

Overview of this compound

This compound belongs to the friedelane triterpenoids class, which are characterized by their unique structural features and diverse biological activities. The compound is notable for its weak antitumor activity and has been studied for its interactions with cellular pathways involved in apoptosis and cell survival.

Biological Activities

1. Antitumor Activity

this compound has shown cytotoxic effects on several cancer cell lines. Notably, it demonstrated an IC50 value of 17.1 μM against U251 glioma cells, indicating its potential as a candidate for cancer therapy despite its relatively weak activity compared to other compounds in the same class .

2. Anti-inflammatory Effects

Research indicates that friedelan-type compounds exhibit analgesic and anti-inflammatory properties similar to those of conventional analgesics like morphine and aspirin. In animal models, this compound has been shown to alleviate pain induced by formalin injections, suggesting its potential use in managing inflammatory pain without the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

3. Other Pharmacological Effects

this compound also exhibits antimicrobial properties and has been explored for its hepatoprotective and neuroprotective effects. Its ability to modulate various biological pathways makes it a subject of interest in pharmacological research .

The mechanism through which this compound exerts its biological effects is still under investigation. It is believed to induce apoptosis in cancer cells by interacting with key signaling pathways that regulate cell growth and survival. The specific molecular targets remain to be fully elucidated but may involve the modulation of oxidative stress responses and inflammatory pathways .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound | Structure Type | Antitumor Activity | Anti-inflammatory Activity | Source |

|---|---|---|---|---|

| Friedelin | Pentacyclic triterpene | Moderate | Yes | Various plants |

| Friedelin-3β-ol | Hydroxylated derivative | Higher | Yes | Various plants |

| This compound | Pentacyclic lactone | Weak | Yes | Garcia parviflora |

Case Studies

Case Study 1: Cytotoxicity against U251 Cells

A study evaluated the cytotoxic effects of this compound on U251 glioma cells. The results indicated an IC50 value of 17.1 μM, suggesting that while the compound is not highly potent compared to other anticancer agents, it demonstrates significant activity warranting further investigation into its mechanisms and potential combinations with other therapies.

Case Study 2: Analgesic Properties in Animal Models

In a formalin test conducted on mice, friedelan-type compounds demonstrated significant analgesic effects comparable to traditional analgesics. The study highlighted that these compounds could effectively reduce pain without causing gastrointestinal disturbances typical of NSAIDs .

Propriétés

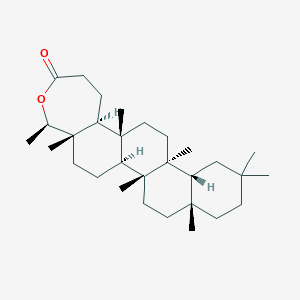

IUPAC Name |

(1S,2R,5R,10R,11S,14R,15S,20R,21S)-2,5,8,8,11,14,20,21-octamethyl-19-oxapentacyclo[12.9.0.02,11.05,10.015,21]tricosan-18-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-20-27(5)12-11-22-28(6,21(27)9-10-24(31)32-20)16-18-30(8)23-19-25(2,3)13-14-26(23,4)15-17-29(22,30)7/h20-23H,9-19H2,1-8H3/t20-,21-,22+,23-,26-,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYLYVBSUPHXSX-PFTFKKIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2(CCC3C(C2CCC(=O)O1)(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@]2(CC[C@H]3[C@]([C@@H]2CCC(=O)O1)(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.